molecular formula C8H9BrOS B14761443 (3-Bromo-5-methoxyphenyl)(methyl)sulfane

(3-Bromo-5-methoxyphenyl)(methyl)sulfane

Cat. No.: B14761443
M. Wt: 233.13 g/mol
InChI Key: UYMLMWBJVXOHRJ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxyphenyl)(methyl)sulfane: is an organic compound with the molecular formula C8H9BrOS and a molecular weight of 233.12 g/mol This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methoxyphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various sulfur-containing derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: (3-Bromo-5-methoxyphenyl)(methyl)sulfane is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison: (3-Bromo-5-methoxyphenyl)(methyl)sulfane is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

1-bromo-3-methoxy-5-methylsulfanylbenzene

InChI

InChI=1S/C8H9BrOS/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3

InChI Key

UYMLMWBJVXOHRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)Br)SC

Origin of Product

United States

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